6-[2-(Dimethylamino)ethoxy]pyridin-3-amine
Description
Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in organic chemistry. Its unique properties, including its basicity and ability to participate in a wide range of reactions, make it an essential component in the design and synthesis of new molecules. Pyridine rings are found in numerous natural products, pharmaceuticals, and agrochemicals, highlighting their biological and industrial relevance. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is crucial for molecular recognition and catalytic processes.
Role of Substituted Pyridin-3-amine Structures in Advanced Chemical Synthesis
Substituted pyridin-3-amine structures are valuable intermediates in organic synthesis. The amino group at the 3-position can be readily functionalized, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures. These compounds can undergo reactions such as acylation, alkylation, and diazotization, providing access to a diverse range of derivatives. The strategic placement of other substituents on the pyridine ring further modulates the reactivity and properties of the molecule, enabling chemists to fine-tune its characteristics for specific applications.
The versatility of substituted pyridin-3-amines makes them key components in the synthesis of biologically active compounds. The ability to introduce various functional groups allows for the exploration of structure-activity relationships, a critical aspect of drug discovery and development.
Overview of Research Trajectories for 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine as a Core Structure
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. This compound combines the reactive pyridin-3-amine core with a 6-[2-(dimethylamino)ethoxy] substituent. This side chain introduces several key properties, including increased solubility in polar solvents and an additional basic center, which can influence the molecule's pharmacokinetic profile and its ability to interact with biological targets.
Given its structure, this compound is a promising building block for the synthesis of novel compounds in medicinal chemistry. The primary amine at the 3-position serves as a handle for further chemical modification, while the dimethylaminoethoxy group can modulate the physicochemical properties of the resulting molecules. Research efforts involving this core structure are likely to be directed towards the synthesis of new classes of compounds with potential therapeutic applications.
Chemical and Structural Characteristics of this compound
The unique properties of this compound are a direct result of its molecular architecture and the interplay of its constituent functional groups.
Molecular Architecture and Physicochemical Properties
This compound possesses a pyridine ring substituted with a primary amine at the 3-position and a 2-(dimethylamino)ethoxy group at the 6-position. The presence of the dimethylamino group is known to enhance a compound's solubility in polar solvents, a desirable characteristic for many applications, including in biological systems. The ethoxy spacer provides conformational flexibility to the side chain. vulcanchem.com
| Property | Value |
| Molecular Formula | C₉H₁₅N₃O |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | This compound |
This data is compiled from available chemical supplier information. vulcanchem.com
Stereoelectronic Features
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. The primary amine at the 3-position and the alkoxy group at the 6-position are both electron-donating groups, which can modulate the electronic properties of the pyridine ring. The dimethylamino group in the side chain acts as a weak base, which can lead to pH-dependent solubility and interactions. vulcanchem.com These stereoelectronic features make the compound a versatile scaffold for further chemical modifications.
Synthetic Methodologies
The synthesis of this compound would likely commence with a suitably functionalized pyridine derivative. A plausible synthetic route would involve the nucleophilic substitution of a leaving group (such as a halogen) at the 6-position of a 3-nitropyridine (B142982) derivative with 2-(dimethylamino)ethanol. This would be followed by the reduction of the nitro group at the 3-position to the desired primary amine. This general strategy is a common approach for the synthesis of substituted aminopyridines.
Structure
3D Structure
Properties
IUPAC Name |
6-[2-(dimethylamino)ethoxy]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(2)5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKHIYFTNGUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 6 2 Dimethylamino Ethoxy Pyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. For 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine, the ¹H NMR spectrum is expected to show characteristic signals for both the substituted pyridine (B92270) ring and the dimethylaminoethoxy side chain.
The pyridine ring contains three aromatic protons, which would appear as distinct signals in the downfield region of the spectrum, typically between δ 6.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino (-NH₂) and alkoxy (-OR) substituents. The proton at the C2 position, being ortho to the amino group, would likely appear as a singlet or a narrow doublet. The protons at C4 and C5 would exhibit ortho coupling to each other.
The dimethylaminoethoxy side chain gives rise to three distinct signals in the upfield region:
A triplet corresponding to the two protons of the methylene (B1212753) group adjacent to the ether oxygen (O-CH₂).
A triplet corresponding to the two protons of the methylene group adjacent to the dimethylamino group (N-CH₂).
A singlet integrating to six protons, representing the two equivalent methyl groups of the dimethylamino moiety (-N(CH₃)₂).
The expected ¹H NMR chemical shifts are summarized in the table below, based on analyses of similar aminopyridine and alkoxy pyridine structures. mdpi.comnih.gov
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H-2 | ~7.5 - 7.8 | d (doublet) | |
| Pyridine H-4 | ~6.8 - 7.1 | dd (doublet of doublets) | |
| Pyridine H-5 | ~6.5 - 6.7 | d (doublet) | |
| -NH₂ | Broad singlet | May be exchangeable with D₂O | |
| O-CH₂- | ~4.2 - 4.4 | t (triplet) | Coupled to adjacent N-CH₂ |
| N-CH₂- | ~2.6 - 2.8 | t (triplet) | Coupled to adjacent O-CH₂ |
| -N(CH₃)₂ | ~2.2 - 2.4 | s (singlet) | Integrates to 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.
The chemical shifts of the five carbons in the pyridine ring are influenced by the substituents. The carbon atom C6, bonded to the electronegative oxygen of the ethoxy group, is expected to be the most downfield of the ring carbons. Conversely, the C3 carbon, attached to the electron-donating amino group, would be shifted upfield relative to unsubstituted pyridine.
The four carbons of the side chain would appear in the more shielded, upfield region of the spectrum. The chemical shifts for these carbons are generally predictable. mdpi.com The table below outlines the anticipated ¹³C NMR chemical shifts. mdpi.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Pyridine C-2 | ~135 - 140 | |
| Pyridine C-3 | ~138 - 142 | Attached to -NH₂ |
| Pyridine C-4 | ~120 - 125 | |
| Pyridine C-5 | ~110 - 115 | |
| Pyridine C-6 | ~158 - 162 | Attached to -O- |
| O-CH₂- | ~65 - 68 | |
| N-CH₂- | ~57 - 60 | |
| -N(CH₃)₂ | ~45 - 47 |
Two-Dimensional NMR Techniques for Connectivity Mapping
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and mapping the complete molecular connectivity. For a molecule like this compound, several 2D NMR techniques would be employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show a cross-peak between the O-CH₂ and N-CH₂ protons, confirming their adjacent positions in the ethoxy chain. It would also reveal the coupling relationships between the protons on the pyridine ring (e.g., H4-H5 coupling).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.3 ppm would show a cross-peak to the carbon signal at ~66 ppm, assigning them as the O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the O-CH₂ protons to the C6 carbon of the pyridine ring, unequivocally confirming the attachment point of the side chain to the aromatic core. It would also show correlations from the pyridine protons to various ring carbons, aiding in their assignment.
DOSY (Diffusion-Ordered Spectroscopy): This 2D technique separates NMR signals based on the diffusion coefficient of the molecules. It can be used to confirm that all observed proton signals belong to a single molecular entity. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing them to be ionized directly from solution with minimal fragmentation. For this compound (Molecular Weight: 181.23 g/mol ), analysis by ESI-MS in positive ion mode would be expected to produce a prominent ion corresponding to the protonated molecule, [M+H]⁺. vulcanchem.com
Primary Ion: The base peak in the spectrum would be observed at an m/z value of approximately 182.2, corresponding to the [C₉H₁₆N₃O]⁺ ion.
When subjected to tandem mass spectrometry (MS/MS), the protonated molecular ion can be induced to fragment. The fragmentation pattern provides valuable structural information. Likely fragmentation pathways for the [M+H]⁺ ion of this compound would involve cleavage of the side chain, which is a common fragmentation route for such compounds. nih.govub.edu
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragment Structure |
| 182.2 | 137.1 | C₂H₅N (45.1) | Loss of ethylamine (B1201723) from the side chain |
| 182.2 | 110.1 | C₃H₈N₂ (72.1) | Cleavage of the O-CH₂ bond |
| 182.2 | 88.1 | C₅H₅N₂O (109.1) | Dimethylaminoethoxy cation |
| 182.2 | 58.1 | C₇H₈N₂O (124.1) | Dimethyliminium ion [CH₂=N(CH₃)₂]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within 0.001 atomic mass units. This precision allows for the determination of a molecule's elemental composition, serving as a critical tool for structural confirmation. nist.gov
For this compound, the theoretical exact mass of the neutral molecule (C₉H₁₅N₃O) is 181.12151. HRMS analysis using ESI would measure the exact mass of the protonated molecule, [M+H]⁺.
Molecular Formula: C₉H₁₅N₃O
Calculated Exact Mass ([M+H]⁺): 182.12879
Expected HRMS Result: An experimental m/z value that matches the calculated value to within a few parts per million (ppm), confirming the elemental formula C₉H₁₆N₃O⁺ for the ion and C₉H₁₅N₃O for the neutral compound.
This high level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions, making HRMS an essential component in the comprehensive characterization of new chemical entities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for confirming the identity and assessing the purity of synthesized compounds. The method separates the analyte from impurities based on its physicochemical properties as it passes through a chromatographic column, after which the mass spectrometer provides high-resolution mass data, confirming the molecular weight and offering structural insights through fragmentation analysis.
For this compound, a reversed-phase HPLC method would typically be employed for separation. The mass spectrometric analysis, often using electrospray ionization (ESI) in positive mode, would be expected to show a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₉H₁₅N₃O, the calculated monoisotopic mass is 181.1215 g/mol . Therefore, the high-resolution mass spectrum should exhibit an [M+H]⁺ peak at an m/z (mass-to-charge ratio) of approximately 182.1288.
The fragmentation pattern observed in MS/MS analysis provides further structural confirmation. The fragmentation of amines and ethers is well-documented. For this compound, the primary fragmentation pathways would likely involve α-cleavage adjacent to the nitrogen atoms and cleavage of the ether bond. miamioh.edulibretexts.orglibretexts.org The most characteristic fragmentation is the α-cleavage next to the tertiary dimethylamino group, which would result in the loss of a C₂H₄ fragment and the formation of a stable iminium ion, a common and dominant pathway for compounds containing a dimethylaminoethyl moiety. docbrown.info
Table 1: Predicted LC-MS Data for this compound
| Parameter | Expected Value | Description |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃O | - |
| Molecular Weight | 181.23 g/mol | - |
| Ionization Mode | ESI Positive | Electrospray Ionization |
| [M+H]⁺ (m/z) | ~182.13 | Protonated parent molecule. |
| Key Fragment Ion (m/z) | ~58.07 | Resulting from α-cleavage of the dimethylaminoethyl group, corresponding to [CH₂=N(CH₃)₂]⁺. |
Note: The m/z values are predicted based on the compound's structure and common fragmentation patterns. Actual experimental values may vary slightly.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its primary amine, pyridine ring, ether linkage, and aliphatic moieties.
The spectrum can be interpreted by analyzing specific regions:
N-H Vibrations: The primary amino group (-NH₂) will give rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. A bending vibration for this group is also expected around 1580-1650 cm⁻¹. nasa.gov
C-H Vibrations: Aromatic C-H stretching from the pyridine ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce several sharp bands in the 1400-1600 cm⁻¹ region. researchgate.netnist.gov
C-O and C-N Vibrations: The strong C-O-C stretching vibration of the ether linkage is characteristically found in the 1050-1250 cm⁻¹ range. The C-N stretching of the aromatic amine and the tertiary aliphatic amine will appear in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. nasa.govrsc.org
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 2960 | Medium-Strong |
| N-H Bend | Primary Amine | 1580 - 1650 | Medium |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |
| C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1250 (asymmetric) | Strong |
Note: Predicted values are based on established correlation tables and data for analogous compounds like 3-aminopyridine (B143674) and various substituted pyridines. nih.govnih.govnih.gov
Electronic Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The spectrum is expected to be dominated by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions associated with the conjugated pyridine ring. researchgate.net The presence of the electron-donating amino (-NH₂) and alkoxy (-OR) groups, which act as powerful auxochromes, is predicted to cause a significant bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted pyridine. This shift occurs because these groups donate electron density into the π-system of the ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com Studies on similarly substituted pyridines and other heteroaromatic systems confirm this trend. researchgate.netmdpi.com
Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Electronic Transition | Chromophore | Predicted λmax (nm) |
|---|---|---|
| π → π* | Substituted Pyridine Ring | ~270 - 320 |
Note: These are estimated values. The exact λmax and molar absorptivity (ε) are dependent on the solvent used due to solvatochromic effects. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While specific crystallographic data for this compound is not widely published, a structural analysis can be predicted based on data from related aminopyridine derivatives. researchgate.netnih.gov
A single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles. The pyridine ring is expected to be essentially planar. The substituents, particularly the flexible 2-(dimethylamino)ethoxy chain, would adopt a conformation that minimizes steric hindrance.
Crucially, this technique would reveal the intermolecular interactions that govern the crystal packing. The primary amine group is a potent hydrogen bond donor (-NH₂), while the pyridine nitrogen, the tertiary amine nitrogen, and the ether oxygen are all potential hydrogen bond acceptors. It is highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds, likely of the N-H···N or N-H···O type, which would link adjacent molecules into a supramolecular architecture. nih.gov
Table 4: Predicted Solid-State Structural Features for this compound
| Structural Feature | Expected Observation |
|---|---|
| Molecular Geometry | The pyridine ring will be planar. The ethoxy side chain will exhibit conformational flexibility. |
| Crystal System | Dependent on packing; common systems for such molecules include monoclinic or orthorhombic. |
| Intermolecular Forces | Extensive hydrogen bonding involving the -NH₂ group as a donor and N/O atoms as acceptors is expected to be the dominant packing force. |
Note: These predictions are based on fundamental structural principles and data from analogous crystal structures in the Cambridge Structural Database.
Structure Activity Relationship Sar and Scaffold Exploration in Pyridin 3 Amine Derivatives
Design Principles for Structural Diversification
The diversification of the pyridin-3-amine scaffold is driven by established medicinal chemistry principles aimed at discovering novel analogues with improved therapeutic potential.
Rational drug design involves the strategic modification of a lead compound to enhance its interaction with a biological target. A key strategy is the creation of hybrid molecules that merge the pharmacophoric features of different bioactive scaffolds. nih.gov This approach can generate novel inhibitors with unique activity profiles. For instance, a rational design strategy might involve incorporating a pharmacophore known to bind to a specific enzyme or receptor onto the pyridin-3-amine core. nih.gov By elaborating on the core structure, it is possible to produce highly potent molecules targeting specific biological pathways. nih.gov This method moves beyond serendipitous discovery, allowing for a more targeted approach to developing compounds with desired activities. nih.gov
Scaffold morphing, or scaffold hopping, is a computational or experimental strategy used to identify isosteric replacements for a core molecular structure, aiming to discover compounds with new or improved properties while maintaining the original biological activity. nih.gov Pyridine (B92270) and its derivatives are considered valuable scaffolds in the discovery of new drugs. researchgate.net For the pyridin-3-amine core, several heterocyclic systems are recognized as potential bioisosteres.
Quinazoline: This fused heterocyclic system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-tubercular effects. mdpi.comresearchgate.net Its structural similarity to the pyridine core makes it a suitable candidate for scaffold hopping. mdpi.com
Quinoline (B57606): Another important heterocyclic scaffold, quinoline derivatives have been explored for various therapeutic applications. Its bicyclic structure offers different steric and electronic properties compared to the monocyclic pyridine ring, providing a pathway for novel analogue development.
Pyrazolopyrimidine: This scaffold has been investigated for its potent inhibitory activity against various biological targets. mdpi.com Notably, 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine serves as a precursor in the synthesis of pyrazolopyrimidines that have shown activity against Mycobacterium tuberculosis. This highlights a direct application of the core compound in generating derivatives based on a different, yet related, heterocyclic system.
| Scaffold | Core Structure | Key Features | Therapeutic Relevance (Examples) |
|---|---|---|---|
| Pyridin-3-amine | C₅H₆N₂ | Monocyclic aromatic heterocycle with an amino substituent. wikipedia.org | Anticancer, Anti-inflammatory, Antimicrobial. nih.govresearchgate.net |
| Quinazoline | C₈H₆N₂ | Fused pyrimidine (B1678525) and benzene (B151609) rings. | Anticancer (EGFR inhibitors), Anti-tubercular. mdpi.com |
| Quinoline | C₉H₇N | Fused benzene and pyridine rings. | Antimalarial, Antibacterial. |
| Pyrazolopyrimidine | C₆H₅N₃ | Fused pyrazole (B372694) and pyrimidine rings. | Anti-tubercular (M.tb inhibitors). mdpi.com |
Positional and Substituent Effects on Reactivity and Biological Modulation
The biological activity of pyridin-3-amine derivatives is highly dependent on the nature and position of various substituents on both the side chain and the pyridine ring itself.
Modifying the substitution pattern on the pyridine ring is a primary strategy for fine-tuning biological activity. nih.gov The introduction of different functional groups can alter the molecule's electronics, lipophilicity, and steric profile. SAR studies on various pyridine derivatives have revealed that the presence and position of certain groups can significantly enhance biological activity. nih.gov For example, the introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been shown to improve the antiproliferative activity of some pyridine derivatives. nih.gov Conversely, the addition of bulky groups or certain halogens can sometimes lead to a decrease in activity. nih.gov The strategic placement of substituents can also block sites of metabolic degradation, thereby improving the compound's pharmacokinetic profile.
| Position of Substitution | Substituent (R) | General Effect on Activity | Rationale |
|---|---|---|---|
| Position 2 | -CH₃ (Methyl) | May increase activity | Increases lipophilicity, potential for hydrophobic interactions. |
| Position 4 | -Cl (Chloro) | Variable; may decrease activity | Electron-withdrawing; can alter pKa and binding. May introduce unfavorable steric interactions. nih.gov |
| Position 5 | -OCH₃ (Methoxy) | Often increases activity | Electron-donating; can act as a hydrogen bond acceptor. nih.gov |
| Position 5 | -NO₂ (Nitro) | Typically decreases activity | Strong electron-withdrawing group; can be metabolically liable. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.com This method is invaluable for predicting the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. chemrevlett.com
The QSAR process involves several steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Molecular Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the chemical structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the molecular descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. researchgate.netnih.gov
For pyridin-3-amine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target. By analyzing the model, researchers can identify which structural features are most critical for activity, providing a rational basis for the design of more potent analogues. chemrevlett.com
Computational Docking Studies for Ligand-Target Interaction Prediction
Computational docking is a pivotal tool in modern drug discovery, providing predictive insights into the binding modes and affinities of ligands with their macromolecular targets. For pyridin-3-amine derivatives, including scaffolds related to this compound, these in silico methods are instrumental in rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective molecules. By simulating the interaction between a ligand and a target protein's binding site, researchers can predict the preferred orientation of the ligand, the key intermolecular interactions, and the estimated binding energy, which often correlates with biological activity.
Molecular docking studies for various pyridine derivatives have been successfully employed to predict their interactions with a range of biological targets, including kinases, enzymes, and receptors implicated in diseases like cancer and inflammation. niscpr.res.inbohrium.comresearchgate.net These studies typically involve preparing the three-dimensional structures of both the ligand and the target protein, often obtained from crystallographic data from sources like the Protein Data Bank (PDB). niscpr.res.in The ligands are then computationally "docked" into the active site of the protein using specialized software, and the resulting poses are scored based on various energy functions. bohrium.commdpi.com
A common approach involves validating the docking protocol by redocking a known co-crystallized ligand into the active site to ensure the methodology can accurately reproduce the experimental binding mode. mdpi.com Once validated, a series of derivatives can be docked to explore how structural modifications influence binding. For instance, studies on pyridine derivatives as potential anticancer agents have utilized docking to investigate interactions with targets like Cyclin-Dependent Kinase 2 (CDK2). bohrium.com These analyses reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the ligand-protein complex. niscpr.res.inmdpi.com
The insights gained from these computational models are invaluable for understanding SAR. For example, docking might reveal that a specific substituent on the pyridine ring forms a critical hydrogen bond with a key amino acid residue in the active site. This would explain the observed increase in activity for compounds bearing that substituent and would suggest further modifications to optimize this interaction. Similarly, unfavorable steric clashes predicted by docking can explain a loss of activity in bulkier derivatives. mdpi.com
The predictive power of docking is further enhanced when combined with other computational methods like molecular dynamics (MD) simulations, which can provide a more dynamic picture of the ligand-protein interaction over time. nih.gov The binding free energies calculated from these simulations often provide a more accurate estimation of binding affinity. nih.gov
Below are examples of data derived from docking studies on various pyridine-based scaffolds, illustrating the type of information that can be obtained.
Table 1: Example Docking Results for Pyridine Derivatives Against Various Targets
| Compound Class | Target Protein (PDB Code) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyridinyl Thiazoles | Hepg-2 (4MMH) | -7.5 to -8.9 | Not Specified | niscpr.res.in |
| 4-Aryl-3-cyano-pyridines | PI3Kα | Not Specified | Val851, Tyr836, Cys862 | mdpi.com |
| 4-Aryl-3-cyano-pyridines | PI3Kγ | Not Specified | Val882, Tyr867 | mdpi.com |
| Dimethylpyridine Derivatives | COX-1 | Not Specified | Arg120, Tyr355 | mdpi.com |
| Dimethylpyridine Derivatives | COX-2 | Not Specified | Arg120, Tyr355 | mdpi.com |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2 | Not Specified | Lys33, Asp145, Ile10 | nih.gov |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4 | Not Specified | Lys35, Asp158, Ile12 | nih.gov |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK6 | Not Specified | Lys43, Asp163, Ile19 | nih.gov |
Note: The data in this table is illustrative and compiled from studies on various pyridine derivatives, not specifically this compound.
These computational approaches allow for the high-throughput screening of virtual libraries of compounds, prioritizing the synthesis and biological evaluation of candidates with the most promising predicted binding characteristics. niscpr.res.in For the this compound scaffold, docking studies would be essential to explore how the dimethylaminoethoxy side chain and the amine group on the pyridine ring contribute to binding at a specific target. The flexibility of the ethoxy linker and the basicity of the dimethylamino group could be key determinants of interaction, potentially forming hydrogen bonds or salt bridges within a protein's active site. vulcanchem.com By systematically modifying this scaffold and predicting the binding outcomes, researchers can accelerate the discovery of novel and effective therapeutic agents. nih.gov
Applications of 6 2 Dimethylamino Ethoxy Pyridin 3 Amine in Materials Science and Supramolecular Chemistry
Role as Ligands in Coordination Chemistry
The presence of multiple nitrogen and oxygen atoms in 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine makes it an excellent candidate for use as a ligand in coordination chemistry. The pyridine (B92270) nitrogen, the primary amino group, and the dimethylamino group can all act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with metal ions.
Chelation Properties and Metal Complex Formation
The structure of this compound allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting metal complexes. The flexible ethoxy chain enables the dimethylamino group to position itself favorably for coordination with a metal center that is also bound to the pyridine nitrogen or the primary amine. This polydentate coordination behavior is crucial for the formation of stable metallo-supramolecular structures and has been observed in similar pyridine derivatives. nih.gov
The chelation can occur in various modes, with the ligand acting as a bidentate or even a tridentate ligand depending on the metal ion and the reaction conditions. For instance, it can coordinate through the pyridine nitrogen and the terminal dimethylamino nitrogen, forming a stable seven-membered chelate ring. Alternatively, coordination could involve the pyridine nitrogen and the primary amine, or all three nitrogen atoms could potentially coordinate to the same metal center in a tridentate fashion. The specific coordination mode will be influenced by the steric and electronic properties of the metal ion and the solvent system used.
| Coordination Mode | Coordinating Atoms | Potential Chelate Ring Size |
|---|---|---|
| Bidentate | Pyridine-N, Dimethylamino-N | 7-membered |
| Bidentate | Pyridine-N, Amino-N | 5-membered |
| Tridentate | Pyridine-N, Amino-N, Dimethylamino-N | 5- and 7-membered (fused) |
Design of Electron-Rich Ligands for Metal Centers
The presence of the electron-donating amino and ethoxy groups on the pyridine ring makes this compound an electron-rich ligand. Electron-rich ligands are highly sought after in coordination chemistry as they can stabilize metal centers in higher oxidation states and can influence the electronic properties and reactivity of the resulting metal complexes. The inductive effect of the alkyl groups on the nitrogen and oxygen atoms increases the electron density on the pyridine ring, enhancing its ability to donate to a metal center. This property is particularly useful in the design of catalysts where the electronic tuning of the metal center is critical for catalytic activity.
Catalytic Applications of Pyridine Derivatives
Pyridine derivatives are widely used as ligands in a variety of catalytic processes. The ability to modify the steric and electronic properties of the pyridine ring through functionalization allows for the fine-tuning of the catalyst's activity and selectivity.
Organocatalysis and Transition Metal-Catalyzed Processes
While specific studies on the catalytic applications of this compound are not extensively reported, its structural features suggest potential in both organocatalysis and as a ligand in transition metal-catalyzed reactions. In organocatalysis, the basic nitrogen atoms can act as Brønsted or Lewis bases to activate substrates. For instance, the dimethylamino group could be utilized in reactions that require a mild, sterically hindered base. mdpi.com
In transition metal catalysis, complexes of this ligand could be active in a range of reactions. For example, palladium complexes of similar aminopyridine ligands have been explored for C-H bond functionalization. nih.gov The electron-rich nature of the ligand could be beneficial in oxidative addition steps in catalytic cycles. Furthermore, the chelation effect would contribute to the stability of the catalytic species, potentially leading to higher turnover numbers and improved catalyst longevity. The catalytic activity of transition metal complexes with 3-aminopyridine (B143674) ligands has been a subject of interest in various chemical transformations. scirp.org
| Catalytic Process | Potential Role of the Ligand | Relevant Metal Centers |
|---|---|---|
| Cross-coupling reactions | Stabilizing the active metal center, tuning electronic properties | Palladium, Nickel, Copper |
| C-H activation/functionalization | Directing group and ligand | Palladium, Rhodium, Iridium |
| Polymerization | Controlling polymer chain growth and structure | Iron, Cobalt, Nickel |
| Asymmetric catalysis | Chiral versions could induce enantioselectivity | Various transition metals |
Building Blocks for Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The functional groups present in this compound make it a valuable building block for the construction of such assemblies.
Self-Assembly Processes and Molecular Recognition
The primary amine group and the pyridine nitrogen are capable of forming strong hydrogen bonds, which are a key driving force in many self-assembly processes. nih.govnih.gov These hydrogen bonding interactions can direct the assembly of molecules into well-defined one-, two-, or three-dimensional structures. The flexible side chain can influence the packing of the molecules in the solid state and in solution.
Moreover, the amphiphilic nature of the molecule, with a polar aminopyridine head and a more flexible, less polar tail, could lead to self-assembly into micelles or vesicles in appropriate solvents. Such self-assembled structures have potential applications in drug delivery and as nanoreactors. The self-assembly of amphiphilic pyridine derivatives into various nanostructures has been demonstrated. nih.govmdpi.com
The well-defined arrangement of hydrogen bond donors and acceptors on the molecule also makes it a candidate for molecular recognition. It could selectively bind to other molecules through complementary hydrogen bonding interactions. This property is fundamental for the development of sensors and for the construction of complex, functional supramolecular architectures. The role of pyridine hydrogen-bonding sites in the recognition of guest molecules has been well-established. researchgate.net
Host-Guest Chemistry with Pyridine-Based Systems
Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a smaller "guest" molecule or ion through non-covalent interactions. wikipedia.org The pyridine ring, a core component of this compound, is a well-established participant in such interactions. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking. libretexts.org
Although specific host-guest systems employing this compound have not been extensively documented in peer-reviewed literature, the molecule's structure is conducive to such applications. The pyridine nitrogen and the primary amine group can serve as binding sites for various guest species. For instance, pyridine and its derivatives are known to act as guests, binding within the cavities of larger host molecules like porphyrinic molecular squares through axial ligation. northwestern.edu The dimethylaminoethoxy side-chain could further influence host-guest complexation by providing additional hydrogen bonding sites and enhancing solubility and stability of the resulting complex in various media.
Development of Novel Materials
The functional groups within this compound make it a versatile scaffold for synthesizing advanced materials with tailored optical and electronic properties.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent molecules are induced to emit light upon aggregation. researchgate.net This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. While many AIE luminogens (AIEgens) are based on propeller-like structures, recent research has shown that simple pyridine-containing molecules can be engineered to exhibit AIE. nih.govrsc.org
Protonation of a pyridine core or its incorporation into sterically hindered structures can induce AIE activity. nih.govresearchgate.net For example, the protonation of pyridines with a strong acid can lead to the formation of pyridinium (B92312) salts that show significant solid-state luminescence, a characteristic of AIE. nih.gov The efficiency of this emission can be tuned by the choice of the counter-ion. nih.gov Given that this compound possesses both a pyridine nitrogen and a basic dimethylamino group, it could be readily converted into pyridinium salts or other derivatives. The resulting charged structures could promote specific intermolecular interactions (e.g., π⁺–π stacking) in the solid state, potentially leading to AIE behavior. nih.gov However, specific studies realizing AIE properties with this particular compound are yet to be reported.
Metallophthalocyanines (MPcs) are robust macrocyclic compounds with extensive applications in catalysis, sensing, and photodynamic therapy due to their intense color and rich electrochemical properties. The properties of MPcs can be finely tuned by introducing substituents onto their peripheral or non-peripheral positions. The 3-aminopyridine moiety of this compound makes it an excellent starting material for creating functionalized phthalonitriles, which are the direct precursors to phthalocyanines.
The synthesis typically involves the nucleophilic displacement of a nitro or halo group on a phthalonitrile (B49051) derivative by an amine. The resulting aminopyridine-substituted phthalonitrile can then undergo cyclotetramerization in the presence of a metal salt to yield the corresponding metallophthalocyanine. The incorporation of the dimethylaminoethoxy group is particularly advantageous as it significantly improves the solubility of the final MPc in common organic solvents, which is a major limitation for the parent unsubstituted MPcs. This enhanced solubility facilitates processing and application. Furthermore, the basic dimethylamino groups can be quaternized to impart water solubility, expanding their utility in biological and aqueous systems.
Table 1: Spectroscopic Properties of Related Substituted Metallophthalocyanines in Chloroform
| Compound | Metal Center | Q-Band λmax (nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|---|
| ZnPc with 2-phenylphenoxy groups | Zn | 684 | 0.10 | 8 | researchgate.net |
| Unsubstituted ZnPc in pyridine | Zn | 672 | 0.315 | - | researchgate.net |
This table presents data for structurally related phthalocyanines to illustrate the typical photophysical properties that could be expected from derivatives synthesized using aminopyridine precursors.
Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as color or fluorescence. The 3-aminopyridine scaffold is a known building block for effective chemosensors, particularly for metal ions. researchgate.net
A common strategy involves the condensation of the primary amine group of a 3-aminopyridine derivative with an aldehyde, such as salicylaldehyde, to form a Schiff base. mdpi.comresearchgate.net These Schiff base ligands often exhibit high selectivity and sensitivity for specific metal ions. For example, a sensor based on a 3-aminopyridine salicylidene Schiff base ((E)-2-((pyridin-3-ylimino)methyl)phenol, or 3APS) demonstrated high selectivity for detecting Cu(II), Al(III), and Fe(III) ions. mdpi.comresearchgate.net The binding of the metal ion to the Schiff base disrupts its electronic structure, leading to a distinct change in its UV-visible absorption (colorimetric response) or fluorescence emission (fluorometric response). mdpi.com
The compound this compound is an ideal candidate for developing such sensors. Its 3-amino group can be readily converted into a Schiff base, creating the ion-binding site, while the dimethylaminoethoxy tail can enhance the sensor's solubility and modulate its photophysical properties.
Table 2: Performance of a 3-Aminopyridine-Based Schiff Base Sensor (3APS) for Metal Ion Detection
| Analyte | Method | Stoichiometry (Sensor:Ion) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Cu(II) | Colorimetric (UV-Vis) | 2:1 | 324 µg/L | researchgate.net |
| Al(III) | Fluorometric | 1:1 | 20 µg/L | researchgate.net |
| Fe(III) | Fluorometric | 1:1 | 45 µg/L | researchgate.net |
This table summarizes the sensing performance of a representative chemosensor derived from 3-aminopyridine, highlighting the potential of systems developed from this compound.
Investigation of 6 2 Dimethylamino Ethoxy Pyridin 3 Amine and Its Derivatives in Biological Research Mechanism Focused
Utilization as Precursors for Bioactive Compounds
The unique arrangement of functional groups in 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine makes it a privileged scaffold in the synthesis of novel therapeutic agents. Its primary amine allows for the straightforward formation of amides, ureas, and other functional groups, while the pyridine (B92270) ring and the dimethylaminoethoxy moiety can be tailored to optimize interactions with biological targets.
The this compound framework is a key component in the design of various bioactive compounds. The pyridine ring system is a common feature in many established drugs, and its derivatives are actively explored in drug discovery. For instance, the core structure of this compound has been incorporated into larger, more complex molecules designed to interact with specific biological targets. An example of such a derivative is 6-Amino-2-(butylamino)-9-((6-(2-(dimethylamino)ethoxy)pyridin-3-yl)methyl)-7,9-dihydro-8H-purin-8-one, which integrates the parent scaffold into a purine system, a class of molecules with diverse biological activities lab-chemicals.com. The development of such compounds highlights the utility of the aminopyridine scaffold in creating novel molecular architectures for therapeutic applications nih.govfrontiersin.orgnih.gov.
In addition to serving as a core scaffold, this compound and its close analogs function as critical intermediates in the multi-step synthesis of complex pharmaceutical compounds. These intermediates are building blocks used in the production of active pharmaceutical ingredients (APIs) mallakchemicals.com. For example, the related compound 6-[2-(dimethylamino)ethoxy]-5-fluoropyridin-3-amine is used as a key reactant in nucleophilic substitution or Buchwald-Hartwig amination reactions to produce pyrazolo[1,5-α]pyrimidine derivatives nih.gov. This specific synthetic application demonstrates its role in constructing complex heterocyclic systems that are otherwise difficult to access, leading to the creation of targeted therapeutic agents nih.gov.
In Vitro Modulation of Enzyme Activity and Biochemical Pathways
Derivatives synthesized from the this compound scaffold have demonstrated significant in vitro activity against a variety of enzymatic targets. This modulation of biological pathways is central to their therapeutic potential.
A critical area of research has been the development of inhibitors for adenosine triphosphate (ATP) synthase, an essential enzyme for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govuantwerpen.be Derivatives of this compound have been investigated for this purpose. Specifically, a pyrazolo[1,5-α]pyrimidine derivative, synthesized using 6-[2-(dimethylamino)ethoxy]-5-fluoropyridin-3-amine, has been identified as a potential ATP synthase inhibitor nih.gov. The inhibition of this enzyme disrupts the energy metabolism of the bacterium, leading to its death nih.govembopress.org. This strategy is particularly important for combating drug-resistant strains of tuberculosis researchgate.net.
Kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. Consequently, they are prominent targets for drug development.
BRAF Kinase: The BRAF kinase is a key component of the MAPK signaling pathway, and mutations in the BRAF gene are found in many cancers d-nb.info. While various chemical scaffolds are known to inhibit BRAF, research is ongoing to find novel and more potent inhibitors to overcome resistance to existing drugs like vemurafenib d-nb.info. Pyrimidine-based compounds have been evaluated as potential BRAF inhibitors, suggesting that derivatives of this compound could be explored for this target d-nb.inforesearchgate.net.
IRAK-4: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a crucial kinase in inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and IL-1 receptors nih.govresearchgate.net. Inhibiting IRAK-4 kinase activity is an attractive therapeutic strategy for treating autoimmune and inflammatory diseases nih.govresearchgate.net. Several classes of potent IRAK-4 inhibitors have been developed, including those based on imidazo[1,2-a]pyridine and benzimidazole-pyridine scaffolds nih.govnih.govresearchgate.net. The this compound structure serves as a potential precursor for synthesizing such pyridine-containing inhibitors nih.gov.
Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anticancer agents because they disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Various heterocyclic scaffolds have been shown to inhibit tubulin polymerization by binding to the colchicine site mdpi.commdpi.com. Derivatives containing a 3',4',5'-trimethoxyanilino moiety attached to a tetrahydrothieno[2,3-c]pyridine skeleton have been identified as antiproliferative agents that inhibit tubulin polymerization, causing an accumulation of cells in the G2/M phase of the cell cycle mdpi.com. The structural elements of this compound make it a candidate for incorporation into novel compounds designed to target tubulin researchgate.net. The inhibition of tubulin polymerization can be induced by the oxidation of cysteine residues on the protein, a mechanism that disrupts microtubule formation nih.gov.
Ligand Binding Studies
Ligand binding studies are crucial in pharmacology and medicinal chemistry to determine the affinity and specificity with which a molecule (ligand) binds to a biological target, such as a receptor or enzyme. These studies provide foundational information about a compound's potential therapeutic action or its utility as a diagnostic imaging agent.
A significant area of research for aminopyridine-related structures is their development as imaging agents for amyloid-beta (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease. The ability of these compounds to bind with high affinity to Aβ aggregates is a key characteristic for their use in Positron Emission Tomography (PET) imaging.
Several derivatives of imidazo[1,2-a]pyridine and other aminopyridines have been synthesized and evaluated for their binding affinity to amyloid plaques. For instance, 6-iodo-2-(4'-dimethylamino-)phenyl-imidazo[1,2-a]pyridine (IMPY) has been shown to have a good binding affinity for synthetic Aβ40 aggregates, with an inhibition constant (Kᵢ) of 15 ± 5 nM. nih.gov Modifications to the IMPY structure, such as substituting one of the N-methyl groups with a 3-fluoropropyl (FPM-IMPY) or a 2-fluoroethyl (FEM-IMPY) group, resulted in moderate affinities for Aβ-aggregates, with Kᵢ values of 27 ± 8 nM and 40 ± 5 nM, respectively. nih.gov
Another related compound, 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylpyridin-2-amine ([18F]FPYBF-2), has been developed as a PET imaging agent for β-amyloid plaques. nih.gov This compound demonstrates the ongoing exploration of pyridine derivatives for targeting amyloid structures. Similarly, (E)-4-(2-(6-(2-(2-(2-([18F]-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methyl benzenamine, also known as [18F]AV-45 or Florbetapir, is another PET imaging agent for Aβ plaques that incorporates a substituted pyridine ring. nih.govepa.gov
The following table summarizes the binding affinities of several aminopyridine-related compounds to amyloid aggregates.
| Compound Name | Abbreviation | Biological Target | Binding Affinity (Kᵢ) |
| 6-iodo-2-(4'-dimethylamino-)phenyl-imidazo[1,2-a]pyridine | IMPY | Aβ40 Aggregates | 15 ± 5 nM |
| 6-iodo-2-(4'-N-(3-fluoropropyl)methylamino)phenylimidazo[1,2-a]pyridine | FPM-IMPY | Aβ Aggregates | 27 ± 8 nM |
| 6-iodo-2-(4'-N-(2-fluoroethyl)methylamino)phenylimidazo[1,2-a]pyridine | FEM-IMPY | Aβ Aggregates | 40 ± 5 nM |
Cell-Based Assays for Biological Mechanism Elucidation (in vitro)
Cell-based assays, or in vitro studies, are fundamental tools for understanding the biological mechanism of action of a compound. These assays use living cells to assess a compound's effects on cellular processes, such as cell proliferation, apoptosis (programmed cell death), and signaling pathways. They provide a biologically relevant context that is crucial for drug discovery and development. nih.gov
The aminopyridine scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. rsc.org Cell-based assays have been instrumental in elucidating the mechanisms behind these activities. For example, a series of 2-aminopyridine derivatives were evaluated for their potential as inhibitors of phosphoinositide-3-kinase delta (PI3Kδ), a target in hematological cancers. nih.gov In this study, compound MR3278 demonstrated potent PI3Kδ inhibitory activity and showed significant effects on acute myeloid leukemia (AML) cell lines. nih.gov Further cell-based studies revealed that MR3278 induced cell cycle arrest at the G2/M phase and promoted apoptosis in Mv-4-11 cells through a PI3K-dependent pathway. nih.gov
In a different therapeutic area, other novel 2-aminopyridine derivatives have been synthesized and assessed for their antibacterial properties. nih.gov Through in vitro screening against various bacterial strains, one compound showed notable activity against S. aureus and B. subtilis. nih.gov Such assays are the first step in understanding the antibacterial mechanism of these compounds.
These examples highlight how cell-based assays are employed to determine the specific molecular pathways through which aminopyridine derivatives exert their biological effects.
The table below provides examples of findings from cell-based assays for different aminopyridine derivatives.
| Compound Class | Cell Line / Organism | Assay Type | Observed Biological Effect | Inferred Mechanism of Action |
| 2-Aminopyridine derivative (MR3278) | MOLM-16, Mv-4-11 (AML cells) | Cell Proliferation, Cell Cycle Analysis, Apoptosis Assay | Inhibition of cell proliferation, G2/M phase arrest, induction of apoptosis | PI3Kδ inhibition |
| 2-Aminopyridine derivatives | S. aureus, B. subtilis | Antibacterial Activity Assay (MIC determination) | Inhibition of bacterial growth | Antibacterial action (mechanism to be further clarified) |
Conclusion and Future Research Directions
Innovations in Synthetic Methodologies and Derivatization
Future efforts in the synthesis of 6-[2-(dimethylamino)ethoxy]pyridin-3-amine and its analogs will likely focus on developing more efficient, sustainable, and versatile methodologies. While traditional multi-step syntheses have been the norm, emerging strategies are set to revolutionize the production of complex pyridine (B92270) derivatives.
Multicomponent Reactions (MCRs): The development of one-pot MCRs represents a significant leap forward in synthetic efficiency. acs.org Strategies like the transition-metal-free synthesis of 2-aminopyridines from readily available starting materials such as phenylacetonitrile, benzonitrile, and phenylacetylene (B144264) highlight a move towards more atom-economical and environmentally benign processes. acs.org Applying similar principles could lead to novel, streamlined syntheses of the title compound.
Novel Cyclization Strategies: Classic reactions like the Hantzsch and Chichibabin syntheses are being refined to overcome limitations, such as the need for harsh oxidizing agents. acs.org Research into alkyne–nitrile cyclization is an attractive alternative for constructing the pyridine core. acs.org
Derivatization for Functional Diversity: The future of this compound lies in its potential for derivatization to create libraries of novel molecules. The primary amine at the 3-position and the pyridine nitrogen are key handles for modification. Future work could involve creating sulfonamides, amides, and Schiff bases to explore new chemical space and biological activities. nih.govgoogle.com For instance, reacting the pyridyl amine with aromatic aldehydes can produce scaffolds with potential antibacterial and antitubercular activities. rsc.orgnih.gov The synthesis of enaminonitriles from related pyridine precursors also opens pathways to a variety of fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. scispace.com
Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives
| Methodology | Advantages | Disadvantages | Potential Application for this compound |
| Classic Syntheses (e.g., Hantzsch) | Well-established, readily available starting materials. | Often require harsh conditions and additional oxidizing reagents. acs.org | Foundational but less efficient for novel, complex derivatives. |
| Transition-Metal-Catalyzed Cycloadditions | Direct access from simple feedstocks like nitriles and alkynes. acs.org | Potential for metal contamination in the final product. | High potential for efficient core scaffold synthesis. |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, operational simplicity. acs.org | Substrate scope can be limited; optimization can be complex. | Ideal for generating diverse libraries of derivatives for screening. |
| Derivatization of Pre-formed Ring | Straightforward reactions at functional groups (e.g., amine). nih.gov | Limited to the reactivity of the existing scaffold. | Primary route for creating analogs with modified properties. |
Advancements in Computational and Spectroscopic Characterization Techniques
As new derivatives of this compound are synthesized, advanced characterization techniques will be crucial for elucidating their structural and electronic properties. A synergy between computational and experimental methods is expected to drive deeper understanding.
Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for studying pyridine derivatives. researchgate.netresearchgate.net Future studies will likely employ DFT methods (such as B3LYP and CAM-B3LYP) to predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netresearchgate.netresearchgate.net Such calculations can provide insights into the reactivity, stability, and potential nonlinear optical (NLO) properties of new compounds. researchgate.net Furthermore, computational models can explore the thermodynamics of reactions, such as N-O bond dissociation energies in N-oxide derivatives, offering predictive power that can guide synthetic efforts. nih.gov
Spectroscopic and Structural Analysis: While standard techniques like NMR and mass spectrometry will remain essential, more advanced methods will provide deeper insights. Single-crystal X-ray diffraction, for example, can determine the precise three-dimensional structure, including intermolecular interactions like hydrogen bonding and π-stacking, which are critical for understanding properties in the solid state. nih.gov In-depth vibrational analysis, combining experimental IR and Raman spectra with theoretical DFT calculations, can confirm structural assignments and provide detailed information on bonding. researchgate.net The effect of solvents on spectroscopic properties can also be examined through models like the integral equation formalism-polarized continuum model (IEF-PCM). researchgate.net
Table 2: Computational Methods for Characterizing Pyridin-3-amine Derivatives
| Method | Information Obtained | Relevance to Research |
| Density Functional Theory (DFT) | Optimized geometry, charge distribution, vibrational frequencies, HOMO-LUMO energies. researchgate.netresearchgate.net | Predicts reactivity, stability, and electronic properties; aids in spectral interpretation. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Absorption wavelengths, excitation energies, UV-Vis spectra simulation. researchgate.net | Understands electronic transitions and optical properties. |
| Natural Bond Orbital (NBO) Analysis | Second-order interaction energies, charge delocalization. researchgate.net | Elucidates intramolecular bonding and stability. |
| Ab initio Methods (e.g., Hartree-Fock) | Molecular structures and energetics. researchgate.netnih.gov | Provides fundamental quantum mechanical descriptions, though often less accurate than DFT for complex systems. researchgate.net |
Expanding Applications in Medicinal Chemistry and Materials Science
The pyridin-3-amine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs. rsc.orgnih.gov The unique combination of functional groups in this compound makes it a versatile building block for developing new therapeutic agents and functional materials.
Medicinal Chemistry: Pyridine derivatives have demonstrated a wide spectrum of biological activities. researchgate.net Future research on derivatives of the title compound could target:
Anticancer Agents: Many substituted pyridines have shown promising anti-proliferative activity, with mechanisms such as the inhibition of tubulin polymerization. rsc.orgnih.gov
Antimicrobial and Antiviral Agents: The pyridine nucleus is central to many compounds developed to combat multidrug-resistant pathogens. nih.govnih.gov Its ability to improve water solubility is a key advantage in drug design. nih.gov
Enzyme Inhibitors: Pyridine-based molecules are being investigated as inhibitors for various enzymes, playing roles in therapies for conditions like Alzheimer's disease. bcrcp.ac.indartmouth.edu
Central Nervous System (CNS) Agents: The structural similarity of isomers to compounds used in the synthesis of drugs for CNS disorders suggests that derivatives of this compound could be explored for their potential to interact with neurotransmitter systems. myskinrecipes.com
Materials Science: The applications of pyridine derivatives extend beyond medicine. The aminopyridine structure is used as an intermediate for colorants and can be incorporated into luminescent materials and liquid crystals. ottokemi.com The electron-rich nature and coordinating atoms (nitrogens and oxygen) in this compound make it a candidate for use as a ligand in organometallic chemistry or for the development of chemosensors for detecting ions and neutral species. researchgate.net
Table 3: Potential Therapeutic Applications of Pyridin-3-amine Scaffolds
| Therapeutic Area | Example Activity of Pyridine Derivatives | Reference |
| Oncology | Inhibition of tubulin polymerization | rsc.orgnih.gov |
| Infectious Diseases | Antibacterial activity against MRSA; Antiviral activity | nih.govnih.gov |
| Diabetes | In vitro glucose-dependent insulinotropic activity | rsc.org |
| Neurodegenerative Diseases | Cholinesterase inhibition (for Alzheimer's) | dartmouth.edu |
| Inflammatory Conditions | General anti-inflammatory effects | mdpi.com |
Emerging Research Frontiers for Pyridin-3-amine Compounds
The continued interest in pyridin-3-amine and its derivatives is driven by their characteristic chemical properties, including basicity, solubility, and hydrogen bond-forming ability. rsc.orgnih.gov The future will see researchers pushing the boundaries of what can be achieved with this versatile scaffold.
Prodrug Design: The pyridine ring can be used to modify the properties of existing drugs, potentially improving their efficacy or pharmacokinetic profiles. rsc.orgnih.gov A particularly interesting frontier is the development of N-oxide derivatives. The N-oxide moiety can increase water solubility and, in some cases, be reduced enzymatically in vivo, making it a candidate for hypoxia-activated prodrugs for cancer therapy. nih.gov
Bioisosteric Replacement: The pyridine nucleus is often used as a bioisostere for benzene (B151609) rings or other heterocyclic systems in drug design. rsc.orgbcrcp.ac.in Future research will continue to exploit this principle, incorporating the this compound moiety into known pharmacophores to create novel compounds with potentially improved properties.
Advanced Materials: Beyond traditional applications, pyridin-3-amine derivatives could be integrated into polymers and nanomaterials. bcrcp.ac.in Their electronic properties and ability to coordinate with metals open up possibilities in catalysis, functional coatings, and electronic devices. The development of pyridine-based chemosensors with high affinity and selectivity for various analytes is another promising area of research. researchgate.net
The trajectory for compounds like this compound is one of expanding horizons. Innovations in synthesis will enable the rapid creation of diverse chemical libraries, which, when coupled with advanced computational and spectroscopic analysis, will accelerate the discovery of new applications in both medicine and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling to introduce the dimethylaminoethoxy group to the pyridine ring. For example, etherification of 6-hydroxypyridin-3-amine with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a standard approach . Yield optimization requires careful control of stoichiometry, reaction time, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients). Impurities often arise from incomplete substitution or oxidation byproducts, necessitating HPLC analysis (C18 column, UV detection at 254 nm) for purity validation .
Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?
- Methodological Answer :
- ¹H NMR : Key signals include the pyridine aromatic protons (δ 6.8–8.2 ppm, splitting pattern depends on substitution), the ethoxy CH₂ groups (δ 3.5–4.0 ppm), and dimethylamino N(CH₃)₂ (δ 2.2–2.5 ppm) .
- LC-MS : Molecular ion peak at m/z 196.1 ([M+H]⁺) confirms molecular weight. Fragmentation patterns (e.g., loss of CH₂CH₂N(CH₃)₂) aid structural validation .
- FT-IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) are critical markers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). To address this:
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or formulate with cyclodextrins to enhance bioavailability .
- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ trends.
- Orthogonal Assays : Validate receptor binding (SPR or radioligand assays ) alongside functional cellular assays (e.g., cAMP or calcium flux measurements) .
Q. What strategies optimize the compound’s metabolic stability without compromising permeability or target binding?
- Methodological Answer :
- Structural Modifications : Replace labile groups (e.g., methylene in ethoxy chain with cyclopropyl) to reduce CYP450-mediated oxidation .
- In Vitro Models : Use liver microsomal assays (human or rodent) to assess metabolic half-life. Introduce deuterium at metabolically vulnerable positions (e.g., CH₂ in ethoxy chain) to slow degradation .
- Permeability-Potency Balance : Evaluate logP (via shake-flask method) and PAMPA permeability. Aim for logP 1–3 to maintain cell membrane penetration while avoiding excessive hydrophobicity .
Q. How does the substitution pattern on the pyridine ring influence interaction with biological targets?
- Methodological Answer :
- SAR Studies : Compare analogues with variations in substituent positions (e.g., 6- vs. 4-substituted pyridines). For example, replacing the dimethylaminoethoxy group with a methoxy group reduces kinase inhibition efficacy by ~50%, as shown in enzymatic assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) reveal that the dimethylamino group’s basicity enhances hydrogen bonding with Asp residue in the target’s active site .
- Thermodynamic Profiling : ITC (Isothermal Titration Calorimetry) quantifies binding enthalpy/entropy, showing that the ethoxy linker’s flexibility improves entropy-driven binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
